molecular formula C23H24N4O2 B2501704 N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396871-16-1

N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2501704
CAS RN: 1396871-16-1
M. Wt: 388.471
InChI Key: XEHNTKOKDNGBAU-UHFFFAOYSA-N
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Description

The compound "N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide" is a complex organic molecule that may be related to the family of piperidine carboxamide derivatives. These compounds are of interest due to their potential biological activities, which can include interactions with opioid receptors, anti-angiogenic effects, and antianaphylactic activity. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their synthesis, properties, and biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of related piperidine carboxamide derivatives involves multiple steps, including the formation of the core piperidine structure, the introduction of various functional groups, and the attachment of the carboxamide moiety. For example, the synthesis of a δ opioid receptor agonist involved the introduction of a carbon-14 label via an aryllithium reaction with carbon dioxide, followed by the transformation into the amide . Similarly, the synthesis of novel piperidine-4-carboxamide derivatives was achieved and characterized by various analytical techniques, including FTIR, 1H-NMR, mass spectral, and elemental analysis . These methods could potentially be applied to the synthesis and characterization of "N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide".

Molecular Structure Analysis

The molecular structure of piperidine carboxamide derivatives is crucial for their biological activity. The presence of electron-donating and withdrawing groups at specific positions on the phenyl ring can significantly influence the potency of these compounds as anticancer agents by affecting their anti-angiogenic and cytotoxic effects . The molecular structure is typically confirmed using techniques such as FTIR, 1H-NMR, and mass spectrometry, which provide detailed information about the functional groups and the overall molecular framework .

Chemical Reactions Analysis

Piperidine carboxamide derivatives can participate in various chemical reactions, which are essential for their biological activity. For instance, the derivatives synthesized in one study showed significant anti-angiogenic and DNA cleavage activities, suggesting that they can interact with biological macromolecules and influence physiological processes such as angiogenesis . The specific interactions and chemical reactions of "N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide" would need to be studied in a similar manner to understand its potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxamide derivatives, such as solubility, melting point, and stability, are important for their practical application and biological efficacy. These properties can be influenced by the molecular structure and the presence of different substituents on the core piperidine ring. For example, the antianaphylactic activity of certain N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines was discovered, and their properties were likely influenced by the specific substituents present on the thienopyridine core . A similar analysis would be required for the compound of interest to determine its suitability for further development and application.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

Compounds structurally related to "N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide" have been investigated for their anti-angiogenic and DNA cleavage activities. These properties are crucial in cancer research, particularly for compounds that can inhibit the formation of blood vessels (angiogenesis) in tumors, potentially limiting tumor growth and metastasis. The DNA cleavage activity of such compounds also points to their potential in targeting cancer cells at the genetic level, disrupting the replication of cancerous cells (Vinaya Kambappa et al., 2017).

Kinase Inhibitor Applications

Another area of application is the development of selective kinase inhibitors, which are essential in targeting various signaling pathways involved in diseases, including cancer. These compounds are designed to interfere with specific kinases, enzymes that play a critical role in the signaling pathways that control cell division, growth, and survival. By inhibiting these enzymes, the compounds can effectively halt the progression of diseases driven by these pathways (G. M. Schroeder et al., 2009).

Soluble Epoxide Hydrolase Inhibition

Compounds within this chemical family have also been explored for their role as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. Inhibiting sEH has potential therapeutic applications in cardiovascular diseases, inflammatory diseases, and pain management. The design and optimization of such inhibitors can lead to compounds with improved pharmacokinetic profiles and efficacy in vivo (R. Thalji et al., 2013).

properties

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)-N-(2-phenylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-26-22(28)14-13-21(25-26)27-15-7-10-18(16-27)23(29)24-20-12-6-5-11-19(20)17-8-3-2-4-9-17/h2-6,8-9,11-14,18H,7,10,15-16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHNTKOKDNGBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1,1'-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

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